双(3-氟苯基)甲醇

描述

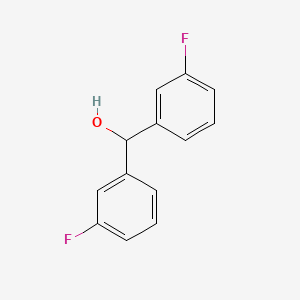

“Bis(3-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10F2O . It is a diphenyl methanol building block with two fluorine atoms . It is used as a synthesis intermediate for APIs and macromolecules .

Synthesis Analysis

The synthesis of “Bis(3-fluorophenyl)methanol” involves various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of “Bis(3-fluorophenyl)methanol” is characterized by the presence of two fluorophenyl groups attached to a methanol group . The average mass of the molecule is 220.215 Da .Chemical Reactions Analysis

“Bis(3-fluorophenyl)methanol” can undergo various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The reaction involved the formation of a complex that did not show any aggregations .科学研究应用

光物理性质和单线态氧的产生

对与双(3-氟苯基)甲醇共享结构基序的卤代方菁染料的研究突出了它们在光化学治疗中的潜力。这些研究集中于合成和光物理研究,揭示了显着的光稳定性和单线态氧生成能力,这对于治疗应用非常重要(Ramaiah 等人,1997)。

催化和有机合成

双(3-氟苯基)甲醇和相关化合物已用于催化,特别是在铃木交叉偶联和赫克反应中。由含氟相溶剂稳定的钯纳米粒子在这些反应中表现出效率和可回收性,展示了该材料在可持续化学合成中的价值(Moreno-Mañas 等人,2001)。

燃料电池的质子交换膜

在燃料电池技术的发展中,已研究了源自双(3-氟苯基)甲醇的聚合物在质子交换膜中的用途。这些材料在质子电导率和甲醇渗透性之间表现出平衡,表明它们在提高燃料电池效率方面具有潜力(Wang 等人,2012)。

传感技术

该化合物的结构框架已适用于选择性和灵敏的金属离子荧光检测,例如 Zn(2+) 和 Cd(2+),突出了其在环境监测和生物成像技术中的适用性(Visscher 等人,2016)。

材料科学和电致发光

在材料科学中,基于双(3-氟苯基)甲醇的化合物因其电致发光特性而被探索,为先进的有机发光二极管 (OLED) 和其他光电器件的发展做出了贡献(Huang 等人,2004)。

未来方向

The future directions for “Bis(3-fluorophenyl)methanol” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine, which has been studied for its spectral and fluorescence properties .

属性

IUPAC Name |

bis(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMJXDJOHQCPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-fluorophenyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)

![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)

![2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide](/img/structure/B2929968.png)

![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)

![N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2929973.png)

![1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2929974.png)